D-Arabinose Phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

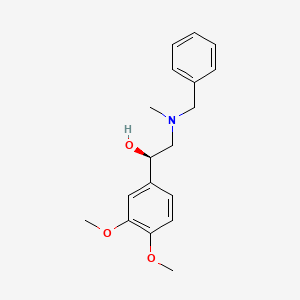

D-Arabinose Phenylhydrazone is a notable compound extensively employed in the field of biomedicine . It serves as a vital constituent for investigating and treating a plethora of ailments such as cancer and diabetes . It is also used as an intermediate in the synthesis of D-Neopterin .

Synthesis Analysis

While specific synthesis methods for D-Arabinose Phenylhydrazone were not found, a related compound, benzimidazole phenylhydrazone, was synthesized and characterized by 1H-NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis

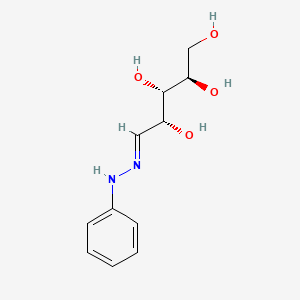

The molecular formula of D-Arabinose Phenylhydrazone is C11H16N2O4 . The IUPAC name is (2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol .Physical And Chemical Properties Analysis

D-Arabinose Phenylhydrazone is a yellow solid . The molecular weight is 240.26 .Aplicaciones Científicas De Investigación

Production of D-Tagatose

D-Arabinose Phenylhydrazone is used in the production of D-Tagatose, a rare monosaccharide . L-Arabinose isomerase (L-AI) has been commonly used as an efficient biocatalyst to produce D-tagatose via the isomerization of D-galactose . However, it remains a significant challenge to efficiently synthesize D-tagatose using the native (wild type) L-AI at an industrial scale .

Molecular Modification

Molecular modification of Lactobacillus plantarum CY6 L-AI (LpAI) was performed to improve its catalytic efficiency towards D-galactose . Among the engineered LpAI, both F118M and F279I mutants showed an increased D-galactose isomerization activity .

Synthesis of Neopterin

Neopterin, a 6-(D-erythro-1,2,3-trihydroxypropyl)pterin, was synthesized by Viscontini Reaction of 2,5, 6-triamino-pyrimidin-4(3H)-one and D-arabinose phenylhydrazone, with more than 80% of yield .

Synthesis of Biopterin

Biopterin was obtained from the reaction of 5-deoxy-L-arabinose phenylhydrazone . The substitution of terminal 3-OH group with methyl group in neopterin is strongly prospected to improve the synthetic process of biopterin .

Control of Yields in Electroenzymatic Reactor

The yields of D-arabinose and formic acid can be controlled by the flow rate and the electroenzymatic reactor mode of operation (fuel cell or ion-pumping) .

Pathways for Side Product Formation

The possible pathways for the side product formation have been discussed .

Safety and Hazards

Mecanismo De Acción

Target of Action

D-Arabinose Phenylhydrazone primarily targets the p38 MAPK signaling pathway in breast cancer cells . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components .

Mode of Action

D-Arabinose Phenylhydrazone interacts with its targets by inducing autophagy and activating the p38 MAPK signaling pathway . Autophagy is a cellular process that involves the degradation and recycling of cellular components. The activation of the p38 MAPK signaling pathway leads to changes in cell proliferation and differentiation .

Biochemical Pathways

D-Arabinose Phenylhydrazone affects the p38 MAPK signaling pathway and the autophagy pathway . The activation of the p38 MAPK signaling pathway leads to the induction of autophagy, which in turn results in cell cycle arrest . This means that the cells stop dividing, which can inhibit the growth of cancer cells .

Pharmacokinetics

It is known that d-arabinose phenylhydrazone can significantly inhibit the growth of breast cancer cells in vivo , suggesting that it has good bioavailability.

Result of Action

The activation of the p38 MAPK signaling pathway and the induction of autophagy by D-Arabinose Phenylhydrazone result in cell cycle arrest . This leads to a significant inhibition of cell proliferation, effectively restricting the growth of tumor cells . In particular, D-Arabinose Phenylhydrazone has been shown to cause G2/M cell cycle restriction and alter the expression of cell cycle-related proteins .

Action Environment

The action of D-Arabinose Phenylhydrazone can be influenced by various environmental factors. For instance, the presence of certain inhibitors of autophagy or the p38 MAPK pathway can reverse the efficacy of D-Arabinose Phenylhydrazone . .

Propiedades

IUPAC Name |

(2R,3S,4R,5E)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6+/t9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFBUGYDKFCOBD-LOVNDBIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747052 |

Source

|

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Arabinose Phenylhydrazone | |

CAS RN |

28767-74-0 |

Source

|

| Record name | (2R,3S,4R,5E)-5-(2-Phenylhydrazinylidene)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

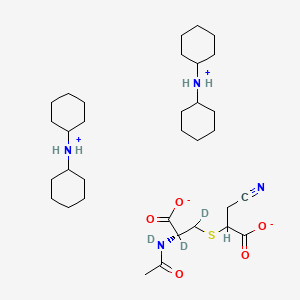

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

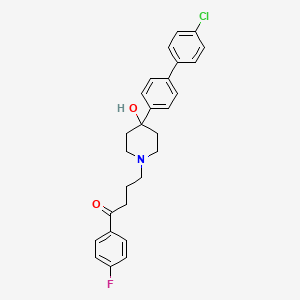

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)

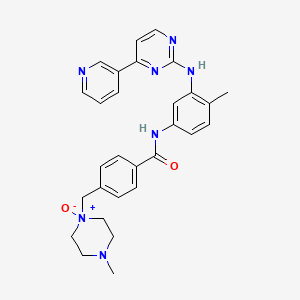

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)